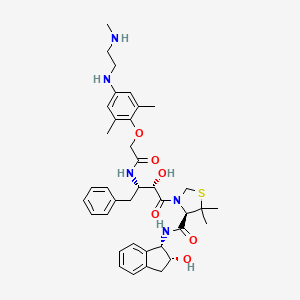

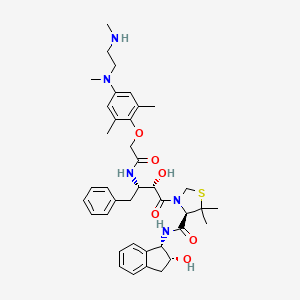

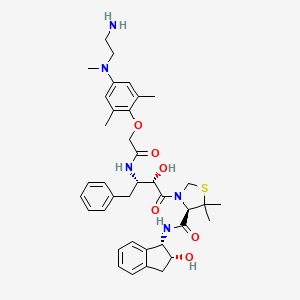

(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(2-(methylamino)ethylamino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-10763 est un inhibiteur peptidomimétique conçu pour cibler des protéases spécifiques. Il a montré un potentiel significatif dans l'inhibition des plasmépsines, qui sont des enzymes impliquées dans la voie de dégradation de l'hémoglobine du parasite du paludisme, Plasmodium falciparum . Ce composé fait partie d'une classe plus large d'inhibiteurs visant à lutter contre la résistance aux médicaments dans le traitement du paludisme.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de KNI-10763 implique l'assemblage de structures peptidomimétiques par une série de réactions de condensation. Le processus commence généralement par la protection des groupes amines, suivie du couplage d'acides aminés ou de leurs dérivés. Les étapes finales impliquent souvent la déprotection et la purification pour obtenir le composé souhaité .

Méthodes de production industrielle : La production industrielle de KNI-10763 impliquerait probablement des techniques de synthèse peptidique à grande échelle. Ces méthodes comprennent la synthèse peptidique en phase solide (SPPS) et la synthèse en phase solution, qui permettent toutes deux l'assemblage efficace de structures peptidomimétiques complexes. L'utilisation de synthétiseurs automatisés et de systèmes de purification à haut débit serait essentielle pour l'augmentation de la production .

Analyse Des Réactions Chimiques

Types de réactions : KNI-10763 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales des résidus d'acides aminés, modifiant potentiellement l'activité du composé.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les ponts disulfures au sein de la structure peptidomimétique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont souvent utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées de KNI-10763 avec une activité biologique améliorée ou modifiée. Ces modifications peuvent améliorer la stabilité, la solubilité et l'efficacité du composé .

4. Applications de la recherche scientifique

KNI-10763 a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour étudier les inhibiteurs peptidomimétiques et leurs interactions avec les protéases.

Biologie : KNI-10763 est utilisé pour étudier le rôle des plasmépsines dans le cycle de vie de Plasmodium falciparum et pour développer de nouvelles thérapies antipaludiques.

Médecine : Le composé est étudié pour son potentiel à traiter le paludisme en inhibant la voie de dégradation de l'hémoglobine dans le parasite.

5. Mécanisme d'action

KNI-10763 exerce ses effets en se liant au site actif des plasmépsines, inhibant ainsi leur activité protéolytique. Cette inhibition empêche le parasite de dégrader l'hémoglobine, ce qui est essentiel à sa survie. Le composé interagit avec des résidus d'acides aminés clés au sein du site actif, formant des complexes stables qui bloquent l'accès du substrat . Les cibles moléculaires comprennent la plasmépsine II et la plasmépsine IV, qui sont toutes deux essentielles à la voie de dégradation de l'hémoglobine du parasite .

Composés similaires :

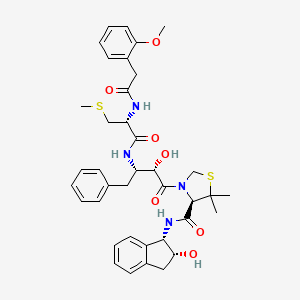

KNI-10683 : Un composé apparenté avec des modifications visant à améliorer son affinité de liaison et sa spécificité.

Comparaison : KNI-10763 est unique dans ses modifications spécifiques qui améliorent sa stabilité et son affinité de liaison par rapport à KNI-10729 et KNI-10683. De plus, KNI-10763 a montré une cytotoxicité plus faible et une sélectivité plus élevée pour les plasmépsines, ce qui en fait un candidat plus prometteur pour la thérapie antipaludique .

Applications De Recherche Scientifique

KNI-10763 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying peptidomimetic inhibitors and their interactions with proteases.

Biology: KNI-10763 is used to investigate the role of plasmepsins in the life cycle of Plasmodium falciparum and to develop new antimalarial therapies.

Medicine: The compound is being explored for its potential to treat malaria by inhibiting the hemoglobin degradation pathway in the parasite.

Mécanisme D'action

KNI-10763 exerts its effects by binding to the active site of plasmepsins, thereby inhibiting their proteolytic activity. This inhibition prevents the parasite from degrading hemoglobin, which is essential for its survival. The compound interacts with key amino acid residues within the active site, forming stable complexes that block substrate access . The molecular targets include plasmepsin II and plasmepsin IV, both of which are critical for the parasite’s hemoglobin degradation pathway .

Comparaison Avec Des Composés Similaires

KNI-10683: A related compound with modifications aimed at enhancing its binding affinity and specificity.

Comparison: KNI-10763 is unique in its specific modifications that enhance its stability and binding affinity compared to KNI-10729 and KNI-10683. Additionally, KNI-10763 has shown lower cytotoxicity and higher selectivity for plasmepsins, making it a more promising candidate for antimalarial therapy .

Propriétés

Formule moléculaire |

C38H49N5O6S |

|---|---|

Poids moléculaire |

703.9 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[2-(methylamino)ethylamino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C38H49N5O6S/c1-23-17-27(40-16-15-39-5)18-24(2)34(23)49-21-31(45)41-29(19-25-11-7-6-8-12-25)33(46)37(48)43-22-50-38(3,4)35(43)36(47)42-32-28-14-10-9-13-26(28)20-30(32)44/h6-14,17-18,29-30,32-33,35,39-40,44,46H,15-16,19-22H2,1-5H3,(H,41,45)(H,42,47)/t29-,30+,32-,33-,35+/m0/s1 |

Clé InChI |

MGDBCLMLZKHXCE-WLYLRDIASA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

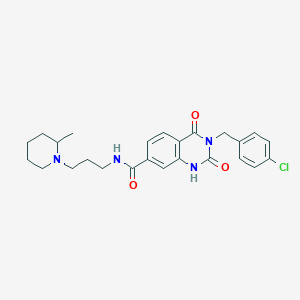

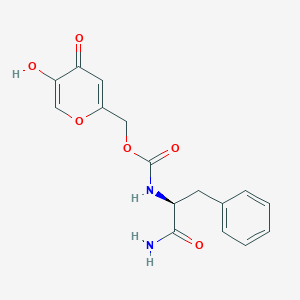

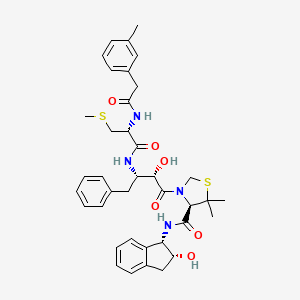

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)

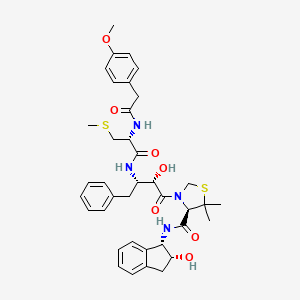

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

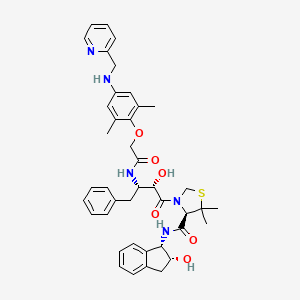

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)

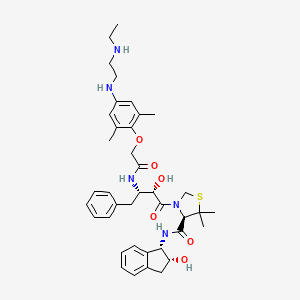

![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)